molecular formula C16H13ClN4O4S B2602136 [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1110957-47-5

[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No. B2602136
CAS RN: 1110957-47-5
M. Wt: 392.81
InChI Key: NOQKYLDNKCRXSR-UHFFFAOYSA-N
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Description

The compound “[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using various techniques. The results revealed that the triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques. The compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of these compounds.

properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S/c1-23-10-5-3-9(4-6-10)14-19-12(25-21-14)8-24-15(22)13-11(17)7-18-16(20-13)26-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQKYLDNKCRXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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